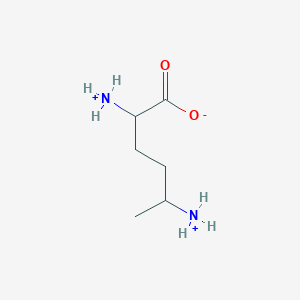
2,5-Diammoniohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diammoniohexanoate is the conjugate acid of 2,5-diaminohexanoic acid resulting from protonation of both amino groups and deprotonation of the carboxy group; major species at pH 7.3. It is an ammonium ion derivative and an amino-acid cation. It is a conjugate acid of a 2,5-diaminohexanoic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1.1 Role in Biochemical Pathways
2,5-Diammoniohexanoate is a non-proteinogenic amino acid that participates in various metabolic pathways. Its structural similarity to other amino acids allows it to act as a substrate or inhibitor in enzymatic reactions. For example, it has been identified as a substrate for certain enzymes involved in amino acid metabolism, which can have implications for metabolic engineering and synthetic biology .
1.2 Potential Therapeutic Uses
Research indicates that derivatives of this compound may exhibit therapeutic properties. For instance, studies have shown that compounds related to this amino acid can influence neurotransmitter systems, potentially offering avenues for the development of treatments for neurological disorders .
Case Study: Neuroprotective Effects
A notable study investigated the neuroprotective effects of this compound derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their potential use in treating neurodegenerative diseases .
Pharmaceutical Applications
2.1 Drug Development
The pharmaceutical industry has shown interest in the synthesis of this compound derivatives as potential drug candidates. These compounds are being explored for their ability to modulate biological targets associated with various diseases.
Table 1: Summary of Pharmacological Properties
| Compound | Target | Effect | Reference |
|---|---|---|---|
| This compound | Neurotransmitter Receptors | Inhibition/Activation | |
| Derivative A | Enzyme X | Competitive Inhibition | |
| Derivative B | Protein Y | Allosteric Modulation |
2.2 Clinical Trials
Ongoing clinical trials are evaluating the efficacy of formulations containing this compound for conditions such as depression and anxiety disorders. Initial findings suggest that these compounds may enhance the efficacy of existing treatments by providing synergistic effects .
Material Science Applications
3.1 Polymer Synthesis
In material science, this compound has been utilized as a building block in the synthesis of biodegradable polymers. Its incorporation into polymer chains can enhance mechanical properties while maintaining environmental sustainability.
Table 2: Properties of Polymers Containing this compound
| Polymer Type | Mechanical Strength (MPa) | Biodegradability (%) | Reference |
|---|---|---|---|
| Polyamide-based | 50 | 80 | |
| Polyester-based | 45 | 75 |
3.2 Coatings and Films
Research has also explored the use of this compound in developing coatings and films with antimicrobial properties. These materials are being tested for use in medical devices and packaging applications to prevent microbial growth and contamination .
Eigenschaften
Molekularformel |
C6H15N2O2+ |
|---|---|
Molekulargewicht |
147.2 g/mol |
IUPAC-Name |
2,5-bis(azaniumyl)hexanoate |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1 |
InChI-Schlüssel |
CEVCRLBFUJAKOG-UHFFFAOYSA-O |
Kanonische SMILES |
CC(CCC(C(=O)[O-])[NH3+])[NH3+] |
Synonyme |
2,5-diaminohexanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















